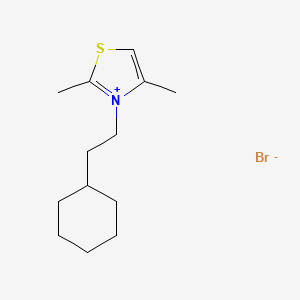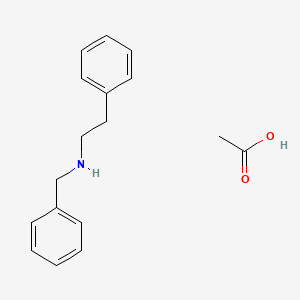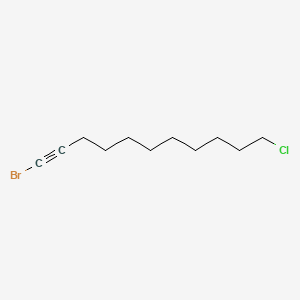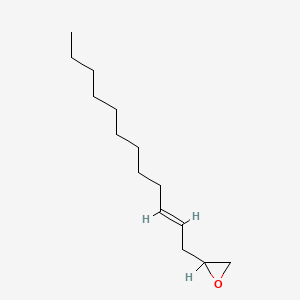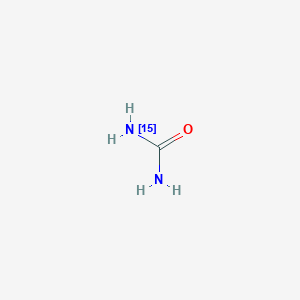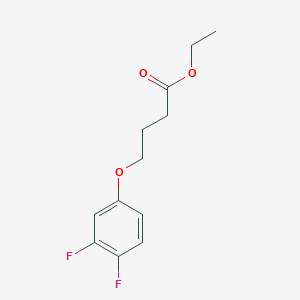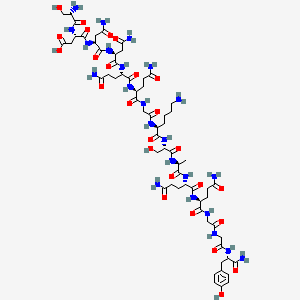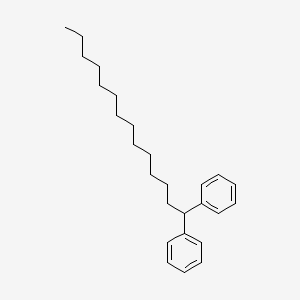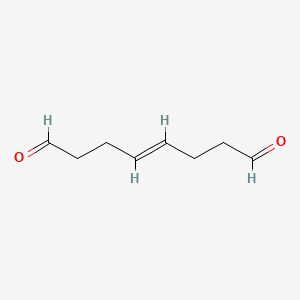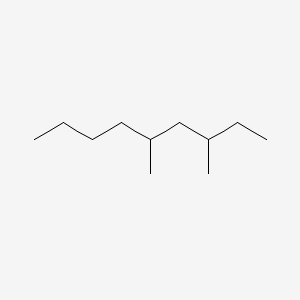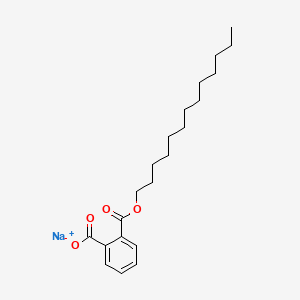
Sodium tridecyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tridecyl phthalate is a chemical compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its effectiveness in enhancing the properties of polyvinyl chloride (PVC) and other polymers, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tridecyl phthalate is synthesized through the esterification of phthalic anhydride with tridecyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of tridecyl phthalate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and tridecyl alcohol are combined. The reaction is catalyzed by sulfuric acid or another suitable acid catalyst. After the esterification, the product is neutralized with sodium hydroxide, and the final compound is purified through distillation and filtration processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Sodium tridecyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and alkanes.
Substitution: The major products include substituted phthalates with various functional groups.
Scientific Research Applications
Sodium tridecyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and as a reagent in various organic reactions.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to understand its impact on human health, particularly its potential toxicological effects.
Industry: It is widely used in the production of flexible PVC products, adhesives, coatings, and personal care products
Mechanism of Action
Sodium tridecyl phthalate exerts its effects primarily through its interaction with cellular membranes and proteins. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive and developmental processes. Additionally, it can induce oxidative stress and inflammation, contributing to its toxicological effects .
Comparison with Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
- Diisobutyl phthalate
- Diisononyl phthalate
Comparison: Sodium tridecyl phthalate is unique among phthalates due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance between flexibility and durability, making it suitable for a wide range of applications. Its sodium salt form also enhances its solubility in water, which can be advantageous in certain industrial processes .
Properties
CAS No. |
94108-01-7 |
|---|---|
Molecular Formula |
C21H31NaO4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
sodium;2-tridecoxycarbonylbenzoate |
InChI |
InChI=1S/C21H32O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;+1/p-1 |
InChI Key |
XMCZOEVXHZONKE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


